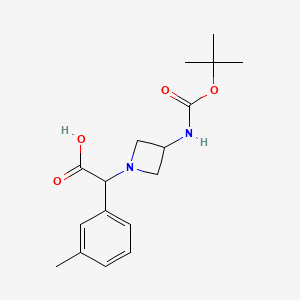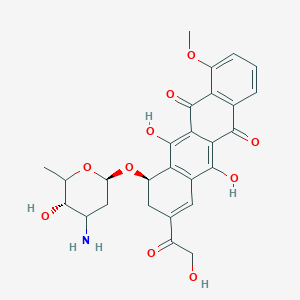
9,10-Anhydro Doxorubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anhydro Doxorubicin is a derivative of the well-known anthracycline antibiotic, doxorubicin. It is characterized by its unique molecular structure, which includes a tetracyclic quinoid aglycone linked to an amino sugar moiety. This compound is primarily used in research settings and has shown potential in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anhydro Doxorubicin typically involves the dehydration of doxorubicin. This process can be achieved through various chemical reactions, including the use of dehydrating agents such as trifluoroacetic anhydride. The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the anhydro compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The process involves precise control of reaction parameters to maintain the integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Anhydro Doxorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms .
Wissenschaftliche Forschungsanwendungen
9,10-Anhydro Doxorubicin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical behavior of anthracyclines.
Biology: Researchers utilize it to investigate cellular responses to anthracycline derivatives.
Medicine: It serves as a reference compound in the development of new anticancer drugs.
Industry: The compound is employed in the quality control of doxorubicin production
Wirkmechanismus
The mechanism of action of 9,10-Anhydro Doxorubicin involves several pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication process.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing DNA repair.
Reactive Oxygen Species Generation: The compound generates reactive oxygen species, leading to cellular damage and apoptosis
Vergleich Mit ähnlichen Verbindungen
Doxorubicin: The parent compound, widely used in chemotherapy.
Daunorubicin: Another anthracycline antibiotic with similar properties.
Epirubicin: A derivative of doxorubicin with altered pharmacokinetics.
Uniqueness: 9,10-Anhydro Doxorubicin is unique due to its anhydro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C27H27NO10 |
|---|---|
Molekulargewicht |
525.5 g/mol |
IUPAC-Name |
(7R)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7,8-dihydrotetracene-5,12-dione |
InChI |
InChI=1S/C27H27NO10/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34/h3-6,10,14,17-18,23,29,31,33,35H,7-9,28H2,1-2H3/t10?,14?,17-,18+,23-/m1/s1 |
InChI-Schlüssel |
GNZRKCZTDXRJOT-HILQLSPYSA-N |
Isomerische SMILES |
CC1[C@H](C(C[C@@H](O1)O[C@@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


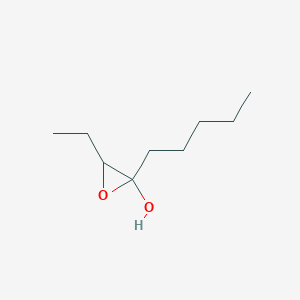
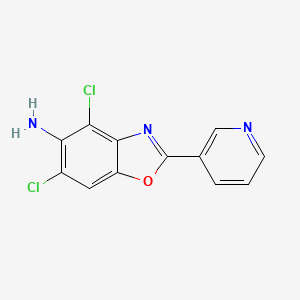
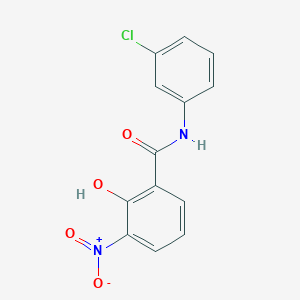
![Ethanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl](3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt](/img/structure/B13802068.png)
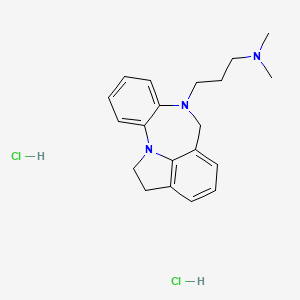

![Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate](/img/structure/B13802075.png)

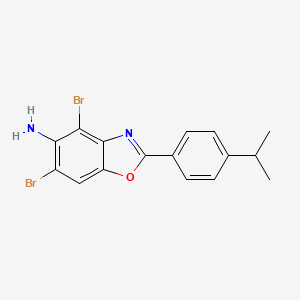
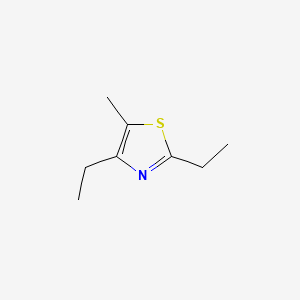
![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802114.png)


